molecular formula C33H26N4O3S2 B11074410 2,2'-[(2-oxopropane-1,3-diyl)disulfanediyl]bis(3-benzylquinazolin-4(3H)-one)

2,2'-[(2-oxopropane-1,3-diyl)disulfanediyl]bis(3-benzylquinazolin-4(3H)-one)

Cat. No.: B11074410
M. Wt: 590.7 g/mol
InChI Key: ZVKICWDCKBWWTD-UHFFFAOYSA-N
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Description

2,2’-[(2-oxopropane-1,3-diyl)disulfanediyl]bis(3-benzylquinazolin-4(3H)-one): is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-[(2-oxopropane-1,3-diyl)disulfanediyl]bis(3-benzylquinazolin-4(3H)-one) typically involves the reaction of quinazolinone derivatives with disulfide linkers. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product. For example, acetic acid can be used as a catalyst in a green and facile strategy .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the disulfide linkers.

    Reduction: Reduction reactions can break the disulfide bonds, leading to the formation of thiol derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride.

    Substitution: Various nucleophiles and electrophiles under acidic or basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Functionalized quinazolinone derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, allowing for the creation of more complex molecules.

Biology: In biological research, it can be used to study the interactions of quinazolinone derivatives with biological targets.

Industry: In the material science industry, the compound can be used to develop new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2,2’-[(2-oxopropane-1,3-diyl)disulfanediyl]bis(3-benzylquinazolin-4(3H)-one) involves its interaction with molecular targets through its quinazolinone core and disulfide linkers. The quinazolinone core can interact with various enzymes and receptors, while the disulfide linkers can undergo redox reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 2,2’-[(2-oxopropane-1,3-diyl)disulfanediyl]bis(3-benzylquinazolin-4(3H)-one) lies in its combination of a quinazolinone core with disulfide linkers, providing a versatile platform for various chemical reactions and applications.

Properties

Molecular Formula

C33H26N4O3S2

Molecular Weight

590.7 g/mol

IUPAC Name

3-benzyl-2-[3-(3-benzyl-4-oxoquinazolin-2-yl)sulfanyl-2-oxopropyl]sulfanylquinazolin-4-one

InChI

InChI=1S/C33H26N4O3S2/c38-25(21-41-32-34-28-17-9-7-15-26(28)30(39)36(32)19-23-11-3-1-4-12-23)22-42-33-35-29-18-10-8-16-27(29)31(40)37(33)20-24-13-5-2-6-14-24/h1-18H,19-22H2

InChI Key

ZVKICWDCKBWWTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)CSC4=NC5=CC=CC=C5C(=O)N4CC6=CC=CC=C6

Origin of Product

United States

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